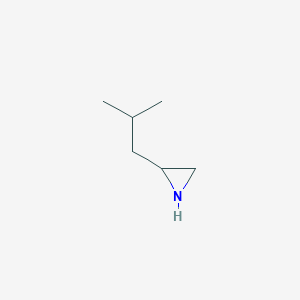
Tetra-decylammonium hydroxide
説明
- Tetra-decylammonium hydroxide (CAS 57340-65-5) is a quaternary ammonium compound.
- It is also known as tetrakis(decyl)ammonium hydroxide.
- Structurally, it contains a central quaternary ammonium ion with four decyl (C10H21) groups attached to it.
- The hydroxide ion (OH-) is the counterion.
Synthesis Analysis
- The synthesis of tetra-decylammonium hydroxide involves the reaction of decylamine (C10H21NH2) with sodium hydroxide (NaOH).
- The resulting product is a solution of tetra-decylammonium hydroxide.
Molecular Structure Analysis
- Tetra-decylammonium hydroxide has a molecular formula of C40H85NO.
- It consists of a central positively charged quaternary ammonium ion (N+) surrounded by four decyl groups and a hydroxide ion (OH-).
Chemical Reactions Analysis
- Tetra-decylammonium hydroxide can act as a base, donating OH- ions in reactions.
- It can also participate in redox reactions due to its quaternary ammonium structure.
Physical And Chemical Properties Analysis
- Tetra-decylammonium hydroxide is a liquid.
- It is flammable and toxic if ingested, inhaled, or in contact with the skin.
- It causes severe skin burns and eye damage.
- The molecular weight is 596.11 g/mol.
科学的研究の応用
Hydrolysis of Polypeptide Esters
Tetradecylammonium hydroxide is effective in the hydrolysis of polypeptide esters, converting them to corresponding acids with minimal racemization at the stereogenic centers. This is particularly effective for non-polar polypeptide esters that are insoluble in common solvents (Abdel-Magid et al., 1998).
Chromatography and Detection of Inorganic Anions
In the field of chromatography, tetradecylammonium hydroxide serves as an ion-pairing agent. It's particularly used in reversed-phase ion-pair chromatography with amperometric detection for determining oxidizable inorganic anions such as nitrite, thiosulfate, iodide, sulfide, and thiocyanate in lake water (Xu et al., 1993).
Liquid Chromatography of Pharmaceutical Compounds
In pharmaceutical research, tetradecylammonium hydroxide is utilized in reversed-phase liquid chromatographic elution of basic molecules. It modulates retention and improves peak shape of protonated basic solutes in chromatography (Manetto et al., 2020).
Aerobic Degradation in Electronic Industries
Tetradecylammonium hydroxide is used in electronic industries, particularly in photolithography processes. Studies on its aerobic degradation demonstrate high efficiency in removing this molecule from effluents, highlighting its potential for environmental management (Michelis et al., 2017).
Zeolite Synthesis
It plays a role in the synthesis of high-silica zeolites. The hydrolysis process involving tetradecylammonium hydroxide is crucial for the formation of nanoparticles in zeolite synthesis (Eilertsen et al., 2012).
CO2 Sensing in Polymer Films
Tetradecylammonium hydroxide is used in the creation of colorimetric thin polymer film sensors for CO2, demonstrating significant resistance to interference by protons or other ions at high concentrations (Mills & Wild, 1995).
Deacylation of Cellulose Esters
The compound mediates regioselective deacylation of cellulose esters, showing selectivity for the removal of acyl groups at specific positions, which is significant in material science (Zheng et al., 2014).
Dispersion
of SiC in Aqueous SuspensionTetradecylammonium hydroxide is used as a dispersant for silicon carbide (SiC) aqueous suspensions, effectively improving dispersion by increasing the negative zeta potential of SiC particles. This has implications in materials engineering and nanotechnology (Li et al., 2004).
Catalyzing Chemical Reactions
It serves as an efficient catalyst in the synthesis of various chemical compounds. For example, it catalyzes the construction of 3,5-substituted 1,2,4-oxadiazole rings, proving to be a mild alternative for base-catalyzed cyclizations (Otaka et al., 2014).
Hematite Floatability in Mineral Processing
In mineral processing, tetradecylammonium hydroxide enhances the floatability of hematite, a common iron ore, when used as a collector agent. This has applications in the optimization of mineral recovery processes (Montes & Atenas, 2005).
Analytical Applications
It is used in various analytical applications, such as characterizing chlorogenic acids and analyzing trace amounts of specific chemical subgroups. This has implications in food chemistry and analysis (Clifford et al., 1989).
Environmental Treatment in Semiconductor Industry
Tetradecylammonium hydroxide is crucial in treating waste process solutions in the semiconductor industry, especially in the removal of photoresist layers from circuit surfaces. Its biodegradation under aerobic conditions demonstrates high efficiency, crucial for environmental sustainability (Ferella et al., 2019).
Wastewater Treatment in Nano-Electronics Manufacturing
Its role in wastewater treatment, particularly in nano-electronics manufacturing, involves technologies like membrane distillation. This process efficiently treats TMAH wastewater, contributing to environmental management practices (Noor et al., 2019).
Safety And Hazards
- Tetra-decylammonium hydroxide is highly flammable and toxic.
- It can cause skin and eye damage.
- Serious muscle paralysis has been reported in animals and humans.
将来の方向性
- Research on tetra-decylammonium hydroxide continues, especially in the context of its applications in pharmacology and synthetic chemistry.
Remember that tetra-decylammonium hydroxide is an experimental compound, and its use should be handled with caution. If you need further information, consult relevant scientific literature or safety data sheets12.
特性
IUPAC Name |
tetrakis-decylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H84N.H2O/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSDERHSJJEJDS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H85NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90557078 | |
| Record name | N,N,N-Tris(decyl)decan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetra-decylammonium hydroxide | |
CAS RN |
57340-65-5 | |
| Record name | N,N,N-Tris(decyl)decan-1-aminium hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90557078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrakis(decyl)ammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















